molecular formula C17H18N4OS B12246613 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole

Cat. No.: B12246613
M. Wt: 326.4 g/mol
InChI Key: KBOKEDCSRQWKGT-UHFFFAOYSA-N
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Description

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a piperidine ring and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole typically involves multiple steps. One common route includes the formation of the oxadiazole ring through the reaction of a hydrazide with carbon disulfide and potassium hydroxide in ethanol, followed by cyclization . The piperidine ring can be introduced via nucleophilic substitution reactions, and the benzothiazole ring is often synthesized through the condensation of o-aminothiophenol with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of 2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes . These interactions make the compound a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1,3-benzothiazole is unique due to its combination of a benzothiazole ring with a piperidine and oxadiazole moiety.

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

2-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-5-cyclopropyl-1,3,4-oxadiazole

InChI

InChI=1S/C17H18N4OS/c1-2-4-14-13(3-1)18-17(23-14)21-9-7-12(8-10-21)16-20-19-15(22-16)11-5-6-11/h1-4,11-12H,5-10H2

InChI Key

KBOKEDCSRQWKGT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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